Omeprazole sulfide is a primary metabolite and a known process-related impurity of the widely used proton pump inhibitor, Omeprazole. Omeprazole sulfide-d3 is its stable isotope-labeled (SIL) analog, specifically designed for use as an internal standard in quantitative mass spectrometry (MS) assays. Its near-identical physicochemical properties to the non-labeled compound allow it to accurately correct for variability during sample preparation and analysis, which is crucial for applications such as pharmacokinetics, drug metabolism studies, and pharmaceutical quality control.
Substituting Omeprazole sulfide-d3 with its non-labeled counterpart, Omeprazole sulfide, is incompatible with its intended use in quantitative mass spectrometry. The precisely engineered 3-Dalton mass difference is fundamental for the mass spectrometer to differentiate the internal standard from the target analyte. Using the non-labeled form would render quantification impossible as both compounds would produce the same signal. Furthermore, employing a structurally different compound (a non-analog internal standard) like Lansoprazole or Verapamil fails to adequately compensate for matrix effects and analyte-specific variations during sample processing and ionization, which can compromise assay accuracy and precision. Therefore, for reliable and reproducible quantification, a stable isotope-labeled analog like Omeprazole sulfide-d3 is the required choice.
Stable isotope-labeled (SIL) internal standards like Omeprazole-d3 are considered the 'gold standard' for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte. This ensures they co-elute and experience the same degree of ion suppression or enhancement from complex biological matrices like plasma. This co-behavior allows the SIL standard to provide robust compensation for variations in sample preparation and matrix effects, leading to significantly higher precision and accuracy compared to using a non-deuterated structural analog as an internal standard.
| Evidence Dimension | Assay Precision (% Coefficient of Variation, %CV) |
| Target Compound Data | Typically <15% (often <10%) |
| Comparator Or Baseline | Non-deuterated analog standard: Higher variability, less effective compensation for matrix effects. |
| Quantified Difference | SIL standards consistently result in lower %CV, indicating higher data reliability. |
| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Omeprazole and its metabolites in human plasma. |
For regulated pharmacokinetic and bioequivalence studies, this level of precision is essential for generating reliable data that meets regulatory submission standards.
Omeprazole is metabolized by CYP2C19 and CYP3A4 enzymes into several metabolites, including omeprazole sulfide. Accurately quantifying the formation of this sulfide metabolite is critical for in vitro studies using human liver microsomes or recombinant enzymes to determine metabolic pathways and enzyme kinetics. The use of a high-purity deuterated standard like Omeprazole sulfide-d3 enables the development of sensitive LC-MS/MS methods capable of reaching low limits of quantification (LOQ), which is necessary to measure metabolite formation accurately at physiologically relevant substrate concentrations.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
| Target Compound Data | LC-MS/MS methods using SIL standards can achieve LLOQs in the sub-ng/mL to low ng/mL range (e.g., 0.4 ng/mL for Omeprazole enantiomers). |
| Comparator Or Baseline | Older HPLC-UV methods: Significantly higher quantification limits, often insufficient for detailed kinetic analysis. |
| Quantified Difference | Several orders of magnitude improvement in sensitivity over non-MS methods. |
| Conditions | Quantification of Omeprazole and its metabolites in biological matrices for pharmacokinetic or in-vitro metabolism studies. |
This sensitivity allows researchers to generate precise data for drug-drug interaction studies and to characterize the metabolic profile of new chemical entities, a key step in preclinical drug development.
Omeprazole sulfide is listed as a process-related impurity of Omeprazole (e.g., Omeprazole EP Impurity C). Regulatory guidelines require pharmaceutical manufacturers to quantify such impurities in both the active pharmaceutical ingredient (API) and the final drug product. A high-purity, well-characterized deuterated standard is a critical tool for validating the analytical methods (e.g., LC-MS) used for this purpose. Its use ensures the accuracy and reliability of impurity quantification during batch release testing and stability studies, which is a non-negotiable aspect of pharmaceutical quality control.
| Evidence Dimension | Regulatory Status |
| Target Compound Data | Enables development of validated methods for quantifying known, specified impurities. |
| Comparator Or Baseline | Uncharacterized or crude material: Unsuitable for use as a reference standard in a regulated QC environment. |
| Quantified Difference | Provides traceability and confidence in analytical results required for regulatory compliance. |
| Conditions | Quality control testing of Omeprazole bulk drug and formulated products according to pharmacopeial standards (e.g., EP, USP). |
Procuring a reliable deuterated standard is essential for any QC laboratory tasked with developing and validating analytical methods for the commercial manufacturing of Omeprazole.
In clinical trials comparing a generic formulation of Omeprazole to the innovator product, regulatory agencies require robust PK data. Omeprazole sulfide-d3 serves as the ideal internal standard for the LC-MS/MS bioanalytical methods used to quantify the omeprazole sulfide metabolite in patient plasma samples, ensuring the accuracy and integrity of the study data.
For researchers identifying which Cytochrome P450 enzymes are responsible for Omeprazole's metabolism, this compound is used as an internal standard to precisely quantify the rate of omeprazole sulfide formation in human liver microsome or recombinant enzyme assays. This enables accurate determination of enzyme kinetics and drug-drug interaction potential.
In pharmaceutical QC labs, this standard is used to validate analytical procedures designed to quantify the omeprazole sulfide impurity in Omeprazole API and finished drug products. This ensures that manufacturing batches meet the stringent purity specifications required by regulatory bodies before market release.